molecular formula C9H16O B1620215 Cyclohexanone, 2,3,6-trimethyl- CAS No. 42185-47-7

Cyclohexanone, 2,3,6-trimethyl-

Cat. No. B1620215
CAS RN: 42185-47-7
M. Wt: 140.22 g/mol
InChI Key: BUKYTXOAQJIBTL-UHFFFAOYSA-N
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Description

“Cyclohexanone, 2,3,6-trimethyl-” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.2227 . It is used as a flavoring agent and also in the preparation of terpenes such as beta-ionone .


Synthesis Analysis

The synthesis of cyclohexanones, including “Cyclohexanone, 2,3,6-trimethyl-”, can be achieved through various methods. One such method involves a cationic cyclization of alkynol or enyne derivatives with a terminal triple bond. The success of this reaction relies on the use of tetrafluoroboric acid as a promoter of the cationic cyclization, and the selection of 1,1,1,3,3,3-hexafluoropropan-2-ol as solvent .


Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 2,3,6-trimethyl-” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Cyclohexanone, 2,3,6-trimethyl-” has a boiling point of 463.7 K under normal pressure . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Organic Stereochemistry

    • Application : Cyclohexanone is used in the study of organic stereochemistry . It has been studied for its conformational features, geometry, stability, and torsion angles .
    • Method : The study involves understanding the effects of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketone on Cyclohexanone . It also includes the study of the role of C-2 and C-6 Axial Hydrogens, Participating Orbitals in Cieplak Hypothesis, and the Hydride Reduction of 5-Substituted 2-Adamantanones .
    • Results : The study provides insights into the stereochemical aspects of the addition of nucleophiles to Cyclohexanones .
  • Flavoring Agent

    • Application : 2,2,6-Trimethylcyclohexanone is used as a flavoring agent .
    • Method : It is used directly in the preparation of food flavors .
    • Results : It provides a specific flavor to the food products .
  • Food Additive

    • Application : 2,2,6-Trimethylcyclohexanone is used as a food additive .
    • Method : It is used in the formulation of food flavors .
    • Results : It imparts a specific flavor to the food products .
  • Preparation of Terpene

    • Application : 2,2,6-Trimethylcyclohexanone is used in the preparation of terpene .
    • Method : The specific method of preparation is not mentioned, but it involves the use of 2,2,6-Trimethylcyclohexanone .
    • Results : The result is the production of beta-ionone, a type of terpene .
  • Chemical Intermediate
    • Application : 2,2,6-Trimethylcyclohexanone is used as a chemical intermediate .
    • Method : It is used in the synthesis of various chemical compounds .
    • Results : The result is the production of a variety of chemicals for different applications .

Safety And Hazards

“Cyclohexanone, 2,3,6-trimethyl-” is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,3,6-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKYTXOAQJIBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962347
Record name 2,3,6-Trimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone, 2,3,6-trimethyl-

CAS RN

42185-47-7
Record name 2,3,6-Trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42185-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,3,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a stirred autoclave having a useful capacity of 300 parts by volume, a solution of 35 parts of 2,3,6-trimethylcyclohex-5-en-1-one in 35 parts of N-methylmorpholine, 34 parts of ammonia and 5 parts of a finely divided catalyst, containing 0.5% by weight of Pd and 0.1% by weight of Zn on Al2O3, are kept for 10 hours at 230° C. and the autogenous pressure (about 150 bar). The mixture is then allowed to cool, filtered and purified by distillation. 18.2 parts of 2,3,6-trimethylaniline and 15.3 parts of 2,3,6-trimethylcyclohexan-1-one are obtained, the latter presumably through partial hydrogenation of the 2,3,6-trimethylcyclohex-5-en-1-one starting material with the hydrogen formed during the reaction. Since 2,3,6-trimethylcyclohexan-1-one can in turn be converted to the desired 2,3,6-trimethylaniline, for example as described in Example 1 or 2, the selectivity of the reaction is 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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